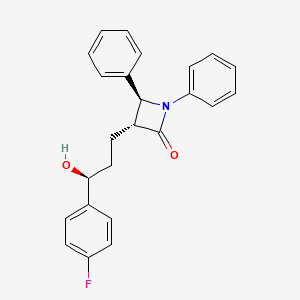
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its unique stereochemistry and functional groups, is of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and hydroxypropyl groups. Common synthetic routes may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Functional Groups: The fluorophenyl and hydroxypropyl groups can be introduced through nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the azetidinone ring or the phenyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Azetidinones are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one would depend on its specific biological target. Generally, azetidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the hydroxypropyl group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.
Carbapenems: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
What sets (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one apart is its specific stereochemistry and the presence of the fluorophenyl and hydroxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other azetidinones.
Properties
Molecular Formula |
C24H22FNO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C24H22FNO2/c25-19-13-11-17(12-14-19)22(27)16-15-21-23(18-7-3-1-4-8-18)26(24(21)28)20-9-5-2-6-10-20/h1-14,21-23,27H,15-16H2/t21-,22+,23-/m1/s1 |
InChI Key |
MGLJQYMFBDTFTE-XPWALMASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=CC=C3)CC[C@@H](C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCC(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















